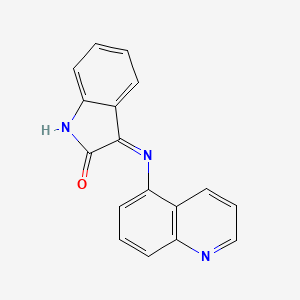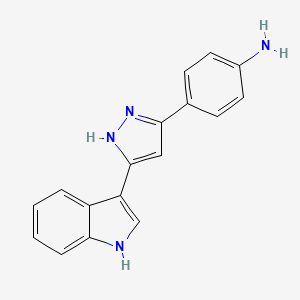
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline is a complex organic compound that features both indole and pyrazole moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while pyrazole is another important heterocyclic compound known for its biological activities. The combination of these two moieties in a single molecule makes this compound a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the indole and pyrazole rings with aniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, while the pyrazole ring can modulate biological activities through its interaction with different proteins . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Another indole derivative known for its anticancer properties.
Pyrazole-3-carboxylic acid: A pyrazole derivative with various biological activities.
4-(1H-Indol-3-yl)butanoic acid: An indole derivative with potential therapeutic applications.
Uniqueness
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline is unique due to the combination of indole and pyrazole moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
64640-81-9 |
|---|---|
Molekularformel |
C17H14N4 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline |
InChI |
InChI=1S/C17H14N4/c18-12-7-5-11(6-8-12)16-9-17(21-20-16)14-10-19-15-4-2-1-3-13(14)15/h1-10,19H,18H2,(H,20,21) |
InChI-Schlüssel |
FKKLQAOOBDXCNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



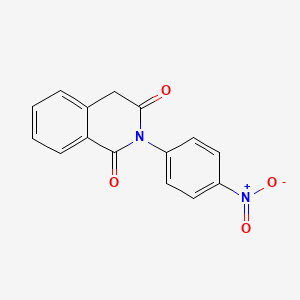
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)

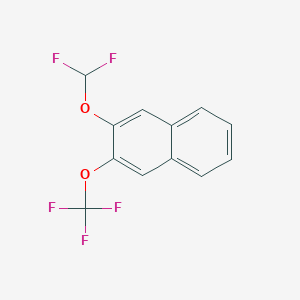
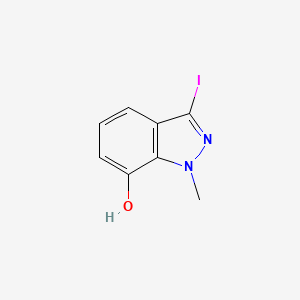
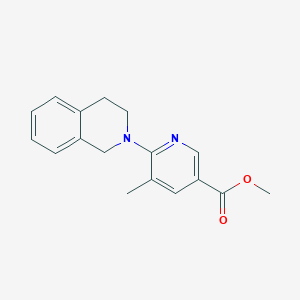
![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)


![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)

